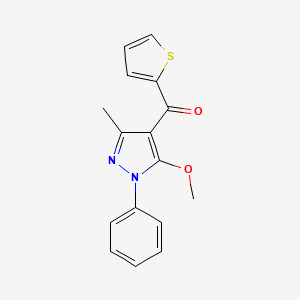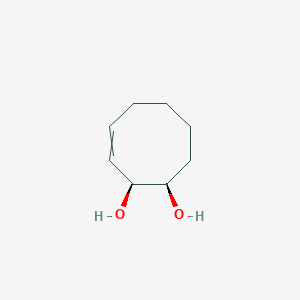![molecular formula C17H18N2O2 B14252554 (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 393841-55-9](/img/structure/B14252554.png)
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various applications such as molecular switches and photoresponsive materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves the following steps:
Formation of the But-3-en-1-yl ether: This can be achieved by reacting 4-hydroxyphenyl with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate.
Diazotization and Coupling: The next step involves the diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by coupling with the previously formed But-3-en-1-yl ether.
Industrial Production Methods
Industrial production methods for azobenzenes often involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
化学反应分析
Types of Reactions
(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted azobenzenes with various functional groups.
科学研究应用
Chemistry: Used as a photoresponsive material in molecular switches and sensors.
Biology: Studied for its potential use in controlling biological processes through light-induced isomerization.
Medicine: Investigated for its potential use in drug delivery systems that can be activated by light.
Industry: Used in the development of smart materials and coatings that respond to light.
作用机制
The mechanism of action of (E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)
属性
CAS 编号 |
393841-55-9 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
(4-but-3-enoxyphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H18N2O2/c1-3-4-13-21-17-11-7-15(8-12-17)19-18-14-5-9-16(20-2)10-6-14/h3,5-12H,1,4,13H2,2H3 |
InChI 键 |
RDSZNDWEBXPPKC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


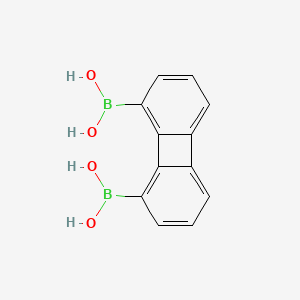

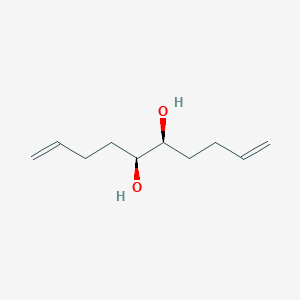
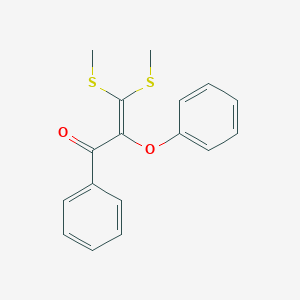
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
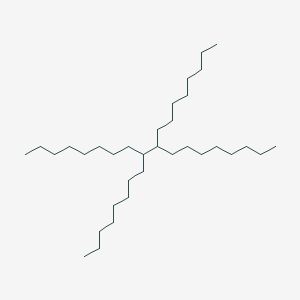
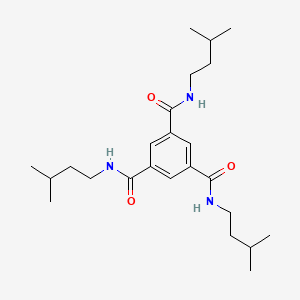
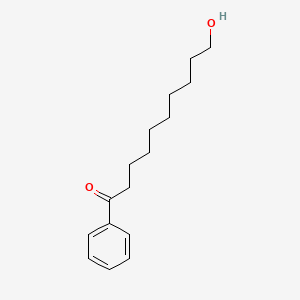
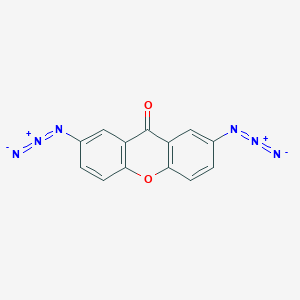
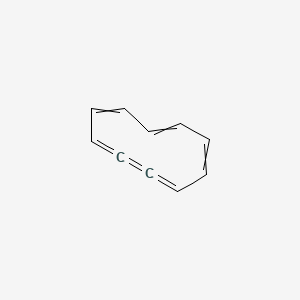
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
